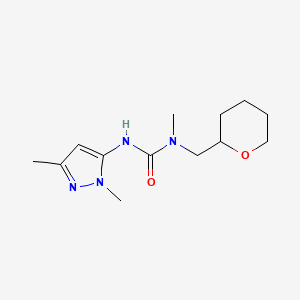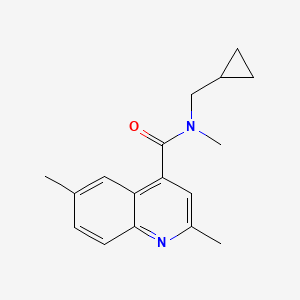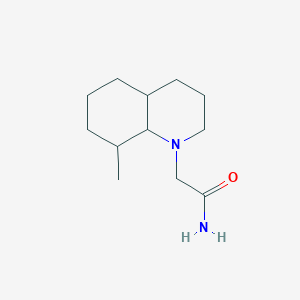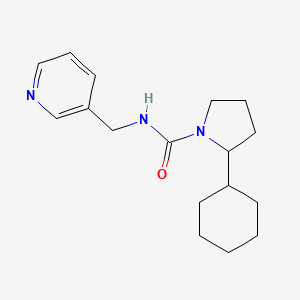
N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of pyrrolidine carboxamides and is known for its ability to modulate certain biochemical and physiological processes in the body.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to modulate certain biochemical pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also appears to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to protect neurons from damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide in lab experiments is its ability to modulate multiple biochemical pathways in the body. This makes it a potentially useful tool for studying the underlying mechanisms of various diseases and conditions. However, one limitation is that its effects may vary depending on the specific model system used, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several potential future directions for research on N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other therapies. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields such as immunology and cardiology.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-hydroxybenzaldehyde with N-benzylpyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form the final compound.
Applications De Recherche Scientifique
N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, it has been investigated for its potential to inhibit cancer cell growth and enhance the immune response in cancer patients.
Propriétés
IUPAC Name |
N-benzyl-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-16-10-8-15(9-11-16)17-7-4-12-20(17)18(22)19-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHNDBKIQZMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)

![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)




![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)